A Technical Guide to 5-Chloro-2-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
A Technical Guide to 5-Chloro-2-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
Introduction: The Significance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Among the myriad of fluorinated building blocks, substituted pyrimidines are particularly noteworthy due to their prevalence in biologically active compounds.
This guide provides an in-depth technical overview of 5-Chloro-2-(trifluoromethyl)pyrimidine (CAS No. 845618-08-8), a key heterocyclic intermediate. We will explore its core chemical properties, structural features, reactivity, and its pivotal role as a versatile scaffold in the synthesis of high-value compounds, particularly in the realm of drug discovery. This document is designed to serve as a practical resource for researchers leveraging this powerful chemical tool in their synthetic endeavors.
Molecular Structure and Identification
5-Chloro-2-(trifluoromethyl)pyrimidine is a disubstituted pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. The structure is characterized by a chlorine atom at the C5 position and a highly electronegative trifluoromethyl (-CF3) group at the C2 position. This specific arrangement of substituents dictates its unique reactivity and utility in chemical synthesis.
The IUPAC name for this compound is 5-chloro-2-(trifluoromethyl)pyrimidine .[3] Its structural representation and key identifiers are detailed below.
Caption: Chemical structure of 5-Chloro-2-(trifluoromethyl)pyrimidine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are critical for planning reactions, purification, and handling. The trifluoromethyl group significantly influences the compound's electron density and lipophilicity, while the chlorine atom provides a key reactive site for nucleophilic substitution.
Core Properties
Quantitative data for 5-Chloro-2-(trifluoromethyl)pyrimidine is not as widely published as its isomer, 2-Chloro-5-(trifluoromethyl)pyrimidine. The table below summarizes the available information for the target compound and its common isomer for comparative purposes.
| Property | 5-Chloro-2-(trifluoromethyl)pyrimidine | 2-Chloro-5-(trifluoromethyl)pyrimidine (Isomer) | Reference |
| CAS Number | 845618-08-8 | 69034-12-4 | [3] |
| Molecular Formula | C₅H₂ClF₃N₂ | C₅H₂ClF₃N₂ | [3] |
| Molecular Weight | 182.53 g/mol | 182.53 g/mol | [4] |
| Appearance | White crystalline powder (typical) | Solid | [5] |
| Melting Point | Not widely reported | 48-52 °C | |
| Boiling Point | Not widely reported | Predicted: 229.6±40.0 °C | [6] |
| Flash Point | Not widely reported | 71.1 °C (closed cup) |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to be simple, showing two singlets or two doublets in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the two protons on the pyrimidine ring.
-
¹³C NMR: The spectrum will show five distinct signals for the carbon atoms. The carbon attached to the -CF3 group will appear as a quartet due to C-F coupling, and its chemical shift will be significantly influenced by the fluorine atoms.[7]
-
¹⁹F NMR: A single, sharp singlet is expected, characteristic of the -CF3 group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching (typically strong, in the 1100-1350 cm⁻¹ region), C-Cl stretching (around 700-800 cm⁻¹), and C=N and C=C stretching of the aromatic pyrimidine ring (1400-1600 cm⁻¹).[1][8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic (M+2) peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
Reactivity, Synthesis, and Experimental Protocols
The chemical behavior of 5-Chloro-2-(trifluoromethyl)pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing -CF3 group, and the reactivity of the C-Cl bond.
Key Reactions
The primary reaction pathway exploited in synthesis is the nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C5 position. However, unlike chloro groups at the C2, C4, or C6 positions, the C5-Cl bond is generally less activated towards SₙAr. Reactions may require more forcing conditions or specific catalysts. This differential reactivity can be exploited for selective synthesis in poly-halogenated pyrimidines.[9] The electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group makes the ring susceptible to attack by strong nucleophiles.
Caption: General reaction pathway for 5-Chloro-2-(trifluoromethyl)pyrimidine.
Synthesis Workflow
While specific, scaled-up industrial synthesis routes for 5-Chloro-2-(trifluoromethyl)pyrimidine are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established pyrimidine chemistry. A common approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable three-carbon unit, followed by chlorination.
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol: Nucleophilic Substitution
The following protocol describes a generalized procedure for the substitution of the 5-chloro group with an amine nucleophile, a common step in drug discovery.[10]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic organic or inorganic base (2.0-3.0 eq.), such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to act as a scavenger for the HCl byproduct.
-
Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time must be determined empirically, often by monitoring the reaction progress using TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 5-amino-substituted pyrimidine derivative.
Applications in Research and Drug Development
The true value of 5-Chloro-2-(trifluoromethyl)pyrimidine lies in its application as a versatile building block for synthesizing complex molecules with desired biological activities.[11][12] The trifluoromethyl group often enhances drug efficacy, while the chloro-substituent provides a convenient handle for molecular elaboration.[1][2]
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a well-established scaffold for kinase inhibitors. For example, derivatives of trifluoromethylpyrimidine have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10] The synthesis involves displacing the chloro group with a substituted aniline to build the core structure of the inhibitor.
-
Agrochemicals: Related structures, such as trifluoromethylpyridines, are crucial intermediates in the production of high-efficiency herbicides and fungicides.[13][14] The unique electronic properties conferred by the halogen and CF3 group contribute to their potent biological activity.
-
Anticancer Agents: Novel thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating the potential of this chemical class in oncology.[1]
Safety and Handling
As with any active chemical reagent, proper handling of 5-Chloro-2-(trifluoromethyl)pyrimidine is paramount. It should be handled in a well-ventilated area or a chemical fume hood.[15][16]
-
Hazard Classifications: This compound and its isomers are generally classified as acutely toxic if swallowed, and cause skin and serious eye irritation.[17] It may also cause respiratory irritation.
-
Hazard Statements (H-phrases): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]
-
Precautionary Statements (P-phrases): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Recommended storage temperatures are often refrigerated or at -20°C for long-term stability.[5]
References
-
5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8. Chemical-Suppliers. [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2. PubChem. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N. PubChem. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (NIH). [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. ResearchGate. [Link]
-
2-Chloro-5-(trifluoromethyl)pyrimidine. ChemBK. [Link]
-
4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health (NIH). [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). [Link]
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
4-CHLORO-5-(2-OXO-ETHYL)-6-(TRIFLUOROMETHYL)-PYRIMIDINE - 13C NMR. SpectraBase. [Link]
-
FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Khan/949176375089201460391d171f25b290b07b4834]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Chloro-2-trifluoromethyl-pyrimidine | CAS 845618-08-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 5-Chloro-2-(3-(trifluoromethyl)phenyl)pyrimidine CAS#: 1261870-05-6 [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. fishersci.com [fishersci.com]
- 19. jubilantingrevia.com [jubilantingrevia.com]
